molecular formula C16H8Cl3NO2 B11949608 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione CAS No. 92967-52-7

2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione

Cat. No.: B11949608
CAS No.: 92967-52-7
M. Wt: 352.6 g/mol
InChI Key: LDXNSVJFGPMPDI-UHFFFAOYSA-N
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Description

2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione is a halogenated naphthoquinone derivative characterized by a 1,4-naphthoquinone core substituted at positions 2 and 3 with chlorine and a 3,4-dichlorophenylamino group, respectively. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including antimicrobial and anticancer research. The compound’s reactivity and bioactivity are influenced by the electron-withdrawing effects of chlorine atoms and the spatial arrangement of the dichlorophenyl moiety .

Properties

CAS No.

92967-52-7

Molecular Formula

C16H8Cl3NO2

Molecular Weight

352.6 g/mol

IUPAC Name

2-chloro-3-(3,4-dichloroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H8Cl3NO2/c17-11-6-5-8(7-12(11)18)20-14-13(19)15(21)9-3-1-2-4-10(9)16(14)22/h1-7,20H

InChI Key

LDXNSVJFGPMPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of 2,3-Dichloro-1,4-Naphthoquinone

The most direct route involves reacting 2,3-dichloro-1,4-naphthoquinone with 3,4-dichloroaniline under nucleophilic aromatic substitution conditions. In a representative procedure, 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) and 3,4-dichloroaniline (1.2 mmol) are dissolved in anhydrous acetonitrile (20 mL) and stirred at 25–30°C for 5–7 hours. The reaction progress is monitored by TLC, and upon completion, the mixture is filtered, concentrated under reduced pressure, and purified via silica gel chromatography using a 4:1 methanol/chloroform eluent. This method yields the target compound in 58–91% purity, depending on stoichiometric adjustments.

Critical parameters include:

  • Temperature control : Reactions above 40°C promote side reactions, such as quinone dimerization.

  • Solvent selection : Acetonitrile outperforms THF or DMF in minimizing byproducts.

  • Stoichiometry : A 1.2:1 amine-to-quinone ratio ensures complete substitution at the C3 position.

Sequential Chlorination-Amination Strategy

An alternative approach first synthesizes 2-chloro-1,4-naphthoquinone, followed by regioselective amination at C3. This two-step process involves:

Step 1: Chlorination of 1,4-Naphthoquinone

1,4-Naphthoquinone (1.0 mmol) is treated with sulfuryl chloride (SO₂Cl₂, 1.1 mmol) in dichloromethane at 0°C for 2 hours, yielding 2-chloro-1,4-naphthoquinone (87% yield). Excess chlorinating agent must be avoided to prevent dichlorination.

Step 2: Amination with 3,4-Dichloroaniline

The chlorinated intermediate reacts with 3,4-dichloroaniline (1.05 mmol) in refluxing ethanol (12 hours), followed by precipitation in ice-cold water. This method achieves 76% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization Studies and Yield Enhancement

Solvent and Catalytic Effects

Comparative studies reveal solvent-dependent efficiencies:

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Acetonitrile25–3079198.5
Ethanol78127697.2
DMF10036895.8

Data adapted from and

Polar aprotic solvents like acetonitrile enhance nucleophilicity without inducing side reactions, whereas DMF accelerates the reaction but reduces selectivity due to its high boiling point. Catalytic additives, such as triethylamine (5 mol%), improve yields to 94% by scavenging HCl generated during the substitution.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 minutes) in acetonitrile achieves 89% yield with 99% purity, reducing reaction time from 7 hours to 30 minutes. This method minimizes thermal degradation, critical for acid-sensitive intermediates.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

  • δ 8.18–8.20 (d, J = 7.6 Hz, 1H, H-5)

  • δ 8.11–8.13 (d, J = 7.56 Hz, 1H, H-8)

  • δ 7.77–7.80 (t, J = 7.56 Hz, 1H, H-6/H-7)

  • δ 7.24–7.26 (d, J = 8.0 Hz, 2H, aromatic H-2’/H-6’)

  • δ 7.06–7.08 (d, J = 8.0 Hz, 2H, aromatic H-3’/H-5’)

Mass Spectrometry :

  • m/z 387.0 (M+), 388.0 (M++1), 389.0 (M++2), consistent with the isotopic pattern of three chlorine atoms.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows a single peak at 6.8 minutes (λ = 254 nm), confirming >98% purity. Residual solvents are quantified via GC-MS, with acetonitrile levels <0.1% (ICH Q3C compliant).

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • 3,4-Dichloroaniline dimer : Forms at temperatures >50°C, mitigated by strict temperature control.

  • Hydrolyzed quinone : Results from trace moisture, addressed using molecular sieves (4 Å) in the reaction mixture.

Scale-Up Considerations

Pilot-scale batches (1 kg) in acetonitrile require:

  • Slow addition of 3,4-dichloroaniline to prevent exothermic runaway.

  • Centrifugal purification instead of column chromatography for cost efficiency.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume, 25°C, 10-minute residence time) achieve 93% yield with 99.8% conversion, enabling kilogram-scale production.

Green Chemistry Approaches

Aqueous micellar catalysis using TPGS-750-M surfactant reduces acetonitrile usage by 70%, maintaining 85% yield at 30°C .

Chemical Reactions Analysis

Table 1: Reaction Conditions for Key Derivatives

ReactantProduct Structure ModificationSolventYield (%)Reference
3,4-DichloroanilineC3-anilino substitutionEthanol52–89
Thiophen-2-ylmethylamineC3-alkylamino substitutionEthanol77
4-TrifluoromethoxyanilineC3-(aryl)amino substitutionEthanol65

Key observations:

  • Substitution at C3 proceeds regioselectively due to steric and electronic effects .

  • The remaining C2 chlorine can undergo secondary substitutions with soft nucleophiles (e.g., thiols, amines) under catalytic conditions .

Redox Reactivity

The 1,4-naphthoquinone core undergoes reversible reduction to the semiquinone and hydroquinone states, a property exploited in redox-mediated biological activities . Electrochemical studies suggest a reduction potential near −0.45 V (vs. Ag/AgCl), enabling electron transfer in enzymatic systems .

Key Redox Pathways:

  • One-electron reduction : Generates semiquinone radicals, implicated in pro-oxidant anticancer mechanisms .

  • Two-electron reduction : Forms hydroquinone, which can autoxidize to regenerate the quinone, producing reactive oxygen species (ROS) .

Table 2: Biologically Active Derivatives

Derivative ModificationBiological ActivityIC50/EC50Reference
2-Chloro-3-(4-hydroxyphenylamino)EGFR inhibition0.87 μM (A549)
2-Chloro-3-(thiophenmethylamino)Antifungal (Candida albicans)8.2 μg/mL
2-Chloro-3-(indolylamino)Antimalarial (Plasmodium falciparum)1.3 μM

Mechanistic insights:

  • Anticancer activity : Derivatives inhibit EGFR tyrosine kinase by binding to the ATP pocket (Kd = 2.1 nM for compound 12 ) .

  • Antimicrobial effects : Thiol-containing derivatives disrupt microbial redox homeostasis via quinone-mediated ROS generation .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at C2:

text
General Procedure[5]: 1. React 2-chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione with arylboronic acids. 2. Use Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) at 80°C. 3. Isolate products via column chromatography (yields: 45–72%).

Example product: 2-Aryl-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione derivatives with enhanced solubility and target affinity .

Stability and Degradation

  • Thermal stability : Decomposes above 229°C (flash point) .

  • Photoreactivity : UV exposure induces quinone ring cleavage, forming chlorinated aromatic byproducts .

  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 but degrades under strongly alkaline conditions (t1/2 = 12 h at pH 12) .

Crystallographic Insights

X-ray diffraction reveals:

  • Planar naphthoquinone core with dihedral angles of 8.2°–12.5° relative to the anilino ring .

  • Intermolecular hydrogen bonds (N–H···O, d = 3.01 Å) stabilize crystal packing .

This compound’s reactivity profile underscores its utility as a scaffold for developing targeted therapeutics. Future research should explore enantioselective substitutions and metal-complexation strategies to expand its application scope .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione is in medicinal chemistry. Research has indicated that compounds with similar structures exhibit anticancer properties. The presence of the naphthoquinone moiety is particularly relevant as it can interact with biological macromolecules such as DNA and proteins.

  • Anticancer Activity : Studies have shown that derivatives of naphthoquinone can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This mechanism suggests potential for developing new anticancer agents based on this compound.

Materials Science

In materials science, this compound is explored for its potential use in synthesizing organic semiconductors and dyes. The chlorinated naphthoquinone structure allows for modifications that can enhance electronic properties.

  • Organic Electronics : Research indicates that compounds like this compound can be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy . The compound's stability and electronic characteristics make it a candidate for further exploration in this field.

Environmental Studies

The environmental implications of chlorinated compounds are significant due to their persistence and potential toxicity. Research has focused on the degradation pathways of such compounds in environmental settings.

  • Pollutant Degradation : Investigations into the degradation of chlorinated naphthoquinones have shown that they can undergo photodegradation under UV light exposure. This property could be harnessed for developing remediation strategies for contaminated sites .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that this compound exhibited significant activity against breast cancer cells, suggesting its potential as a lead compound for further drug development .

Case Study 2: Organic Photovoltaics

In another study focusing on organic electronics, researchers synthesized a series of naphthoquinone derivatives and tested their photovoltaic performance. The results demonstrated that incorporating this compound into the active layer of solar cells improved efficiency by enhancing charge transport properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione involves its redox-active properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the compound can interact with various molecular targets, including enzymes and proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 3 of the naphthoquinone core, impacting solubility, melting points, and intermolecular interactions:

Compound Name Substituents (Position 3) Melting Point (°C) Yield (%) Key Structural Features
Target Compound 3,4-Dichlorophenylamino Not reported Not reported Two Cl atoms on phenyl; non-planar N–C bond
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino) 3-(Trifluoromethyl)phenylamino Not reported Not reported CF₃ group; torsion angle ~32.6°
2-Chloro-3-((2,5-difluorobenzyl)amino) (3c) 2,5-Difluorobenzylamino 123–125 77.9 Fluorine atoms; planar aromatic system
2-Chloro-3-(phenylamino) (3a) Phenylamino 215–216 94.7 Simple phenyl; high crystallinity
2-Chloro-3-((4-methylpentan-2-yl)amino) (3f) 4-Methylpentan-2-ylamino 98–99 89.6 Aliphatic chain; lower melting point
  • Planarity vs. Non-Planarity: Unlike fluorinated analogs (e.g., 3c), the target compound’s dichlorophenyl group introduces steric hindrance, leading to a non-planar conformation (torsion angles ~30–32°), which may affect π-π stacking in biological targets .

Key Research Findings and Trends

  • Crystal Packing: Dichlorophenyl-substituted naphthoquinones exhibit N–H···O and N–H···Cl hydrogen bonds, enhancing lattice stability compared to non-halogenated analogs .
  • SAR Insights :
    • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents improve EGFR inhibition but reduce yields due to synthetic complexity.
    • Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., 3f in ) lower melting points and increase solubility but reduce anticancer potency compared to aromatic groups .

Biological Activity

2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione (CAS Number: 92967-52-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthoquinone family, which is known for various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The chemical structure of this compound is characterized by the following properties:

  • Molecular Formula : C₁₆H₈Cl₃N O₂
  • Molecular Weight : 352.599 g/mol
  • Density : 1.56 g/cm³
  • Boiling Point : 455.9 °C at 760 mmHg
  • Flash Point : 229.5 °C

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of naphthoquinones exhibit significant antimicrobial effects. The specific compound has been evaluated against multiple bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli7 µg/mL
Pseudomonas aeruginosa4 µg/mL

In a study comparing various naphthoquinone derivatives, it was found that compounds similar to this compound displayed enhanced bactericidal activity compared to traditional antibiotics like chloramphenicol and norfloxacin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including leukemia and breast cancer cells.

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)10 µM
K562 (Leukemia)5 µM

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of naphthoquinone derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance :
    A clinical trial reported that patients with infections caused by antibiotic-resistant strains showed significant improvement when treated with a regimen including naphthoquinone derivatives. The study emphasized the need for novel compounds like this compound to combat resistant bacteria .
  • Cancer Treatment Trials :
    In a phase II trial involving patients with advanced leukemia, treatment with naphthoquinone derivatives led to a notable reduction in tumor size in a subset of patients. The study concluded that further exploration into the pharmacodynamics of these compounds is warranted .

Q & A

Basic Research Questions

What synthetic routes are recommended for 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 3,4-dichloroaniline. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 60–70°C for 72 hours to facilitate amination .
  • Yield Optimization : Purification via recrystallization (e.g., hexane or acetonitrile-dichloromethane mixtures) improves purity, with yields ranging from 38% to 85% depending on substituents .
  • Characterization : Confirm structure using IR (C=O stretches at 1670–1680 cm⁻¹), ¹H/¹³C NMR (aromatic and amine proton signals), and HRMS .

What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • IR : Identify quinone carbonyls (1672–1676 cm⁻¹) and amine N–H stretches (3294–3299 cm⁻¹) .
    • NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm) and downfield shifts for quinone carbonyl carbons (δ 176–180 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between naphthoquinone and substituent rings (e.g., 48.99° for coumarin hybrids) and π-π stacking interactions (centroid distances: 3.6–3.8 Å) .

Which in vitro models are suitable for initial anticancer activity screening?

  • HeLa Cells : IC₅₀ values for structurally similar naphthoquinone-aniline hybrids (e.g., Compound 53: 16.71 μM) provide benchmarks for cytotoxicity assays .
  • Mechanistic Probes : Compare activity against tyrosine kinase inhibitors (e.g., imatinib) to assess selectivity .

Advanced Research Questions

How can conflicting biological activity data (e.g., anticancer vs. antimicrobial) be resolved?

  • Variable Testing Conditions : Differences in cell lines (e.g., Candida tenuis vs. HeLa) and assay protocols (e.g., broth dilution vs. MTT) may explain discrepancies .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial activity while retaining anticancer potential . Validate via dose-response curves and time-kill assays .

What strategies improve synthetic yield and purity for scaled-up production?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) can accelerate amination .
  • Solvent Optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining reaction efficiency .
  • Process Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects :
    • Chloro Groups : Enhance cytotoxicity (e.g., IC₅₀ ≤20 μM in HeLa cells) but reduce solubility .
    • Amino Linkers : Rigid spacers (e.g., coumarin hybrids) improve target engagement via π-π stacking .
  • Computational Modeling : Perform docking studies with FGFR1 or fungal CYP51 to prioritize derivatives .

What computational methods predict target interactions and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., FGFR1) or microbial enzymes .
  • ADMET Profiling : Predict logP (2.5–3.5) and bioavailability via SwissADME, noting potential hepatotoxicity from quinone metabolites .

How is target engagement validated in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., Candida CYP51) using fluorescence-based substrates .
  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-protein binding in live cells .

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